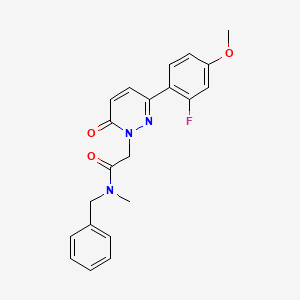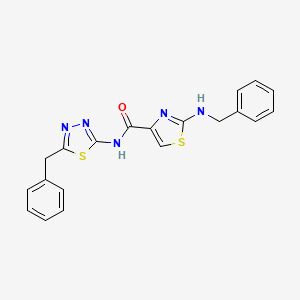![molecular formula C24H15Cl3F3N3O2 B11138278 2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol](/img/structure/B11138278.png)
2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol is a complex organic compound with significant potential in various scientific fields This compound features a pyrimidine ring substituted with amino, chlorophenyl, and trifluoromethyl groups, along with a phenol ring substituted with a dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 4-chlorobenzaldehyde, the pyrimidine ring can be constructed through a series of condensation reactions with appropriate amines and trifluoromethylating agents.
Substitution Reactions:
Phenol Ring Functionalization: The phenol ring is functionalized with a dichlorobenzyl group through etherification reactions, often using dichlorobenzyl chloride and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:
Catalysis: Using catalysts to improve reaction efficiency and yield.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification: Employing advanced purification techniques such as crystallization, chromatography, and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a probe or ligand in studying enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the amino group can participate in hydrogen bonding with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-Amino-4-chlorophenol
Uniqueness
Compared to these similar compounds, 2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol is unique due to the presence of both a pyrimidine ring and a phenol ring with multiple substituents
Properties
Molecular Formula |
C24H15Cl3F3N3O2 |
|---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2,4-dichlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C24H15Cl3F3N3O2/c25-14-4-1-12(2-5-14)20-21(32-23(31)33-22(20)24(28,29)30)17-8-7-16(10-19(17)34)35-11-13-3-6-15(26)9-18(13)27/h1-10,34H,11H2,(H2,31,32,33) |
InChI Key |
TYLIZGPQFXHXDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N=C2C(F)(F)F)N)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-furylmethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide](/img/structure/B11138211.png)

![6-(4-bromophenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone](/img/structure/B11138214.png)
![N-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-2-pyrazinecarboxamide](/img/structure/B11138215.png)

![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B11138234.png)
![2-(Furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11138235.png)
![5-{(E)-1-[5-(4-chlorophenyl)-2-furyl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11138240.png)
![N-(furan-2-ylmethyl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B11138245.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11138248.png)
![2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11138251.png)
![5-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11138258.png)
![methyl (6-{[(2,4-dimethoxyphenyl)amino]methyl}-7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B11138260.png)
![N-butyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11138266.png)
